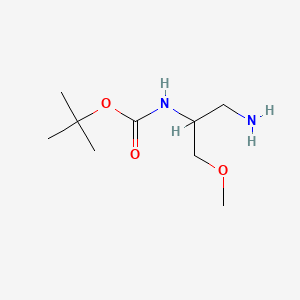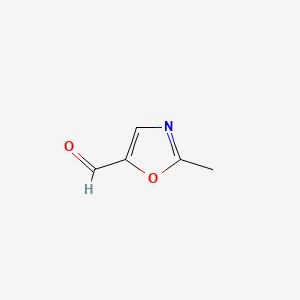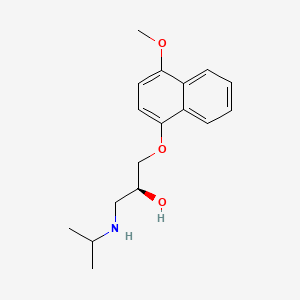
2-Propylhexanoic Acid-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . It has a molecular formula of C9H11D7O2 and a molecular weight of 165.28 .
Molecular Structure Analysis
The IUPAC name for 2-Propylhexanoic Acid-d7 is 2-(1,1,2,2,3,3,3-Heptadeuteriopropyl)Hexanoic Acid . The InChI isInChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 . Physical And Chemical Properties Analysis
2-Propylhexanoic Acid has a molecular weight of 158.24 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 6 rotatable bond counts. Its exact mass is 158.130679813 g/mol and its monoisotopic mass is 158.130679813 g/mol .Applications De Recherche Scientifique
Reactive Extraction and Catalysis
2-Propylhexanoic Acid-d7, as a related compound to butyl hexanoate and hexanoic acid, can be used in reactive extraction processes to intensify the formation of long-chain esters, such as butyl hexanoate. This process can be enhanced by employing deep eutectic solvents that act as both solvent and catalyst, improving esterification reactions in the food, beverage, and cosmetic industries (Zhou et al., 2020). Additionally, ionic liquids have been explored as dual catalyst-solvents for esterification processes, offering advantages like reduced side reactions, easier recycling, and less corrosion (Zeng et al., 2020).
Anaplerotic Treatments
Derivatives of hexanoic acid, such as triheptanoin, have shown potential in anaplerotic treatments, which aim to refill the tricarboxylic acid cycle in metabolic disorders. This approach could have implications for the development of treatments for epilepsy and other neurological disorders by leveraging the metabolic pathways of related medium-chain triglycerides (Borges & Sonnewald, 2012).
Photocatalysis and Environmental Remediation
The synthesis and application of nanocomposites, such as Dy2Sn2O7-SnO2, which can be facilitated by compounds like 2-Propylhexanoic Acid-d7, show significant potential in photocatalysis for the degradation and removal of organic contaminants. This application is crucial for environmental remediation efforts, particularly in water treatment processes to eliminate hazardous substances like dyes and herbicides from water bodies (Zinatloo-Ajabshir et al., 2017).
Corrosion Inhibition
The structure and electronic properties of compounds similar to 2-Propylhexanoic Acid-d7 can inform the development of corrosion inhibitors. Quantum chemical calculations and experimental studies on quinoxaline derivatives, for instance, have demonstrated their effectiveness in protecting metals like copper and mild steel from corrosion in acidic environments. These findings can contribute to the design of more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2014; Saraswat & Yadav, 2020).
Synthesis of Industrial Chemicals
The non-catalytic synthesis of esters, such as the bis(2-ethylhexyl)ester of sebacic acid, under subcritical conditions without external catalysts, demonstrates the potential for using 2-Propylhexanoic Acid-d7 in the production of synthetic lubricants. These lubricants have broad applications across the aerospace, automobile, and manufacturing industries, highlighting the importance of efficient and environmentally friendly synthesis routes (Narayan & Madras, 2017).
Propriétés
Numéro CAS |
1246818-01-8 |
|---|---|
Nom du produit |
2-Propylhexanoic Acid-d7 |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
165.284 |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
Clé InChI |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES |
CCCCC(CCC)C(=O)O |
Synonymes |
4-Octanecarboxylic Acid-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



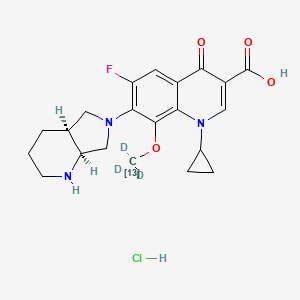
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
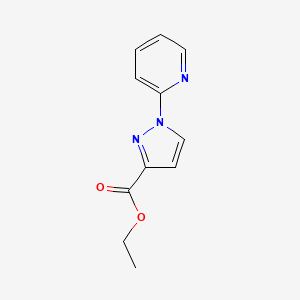
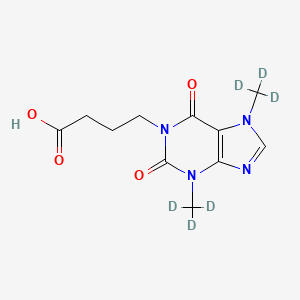

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
